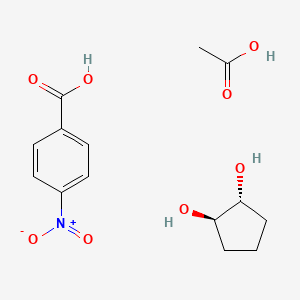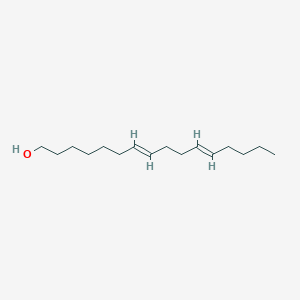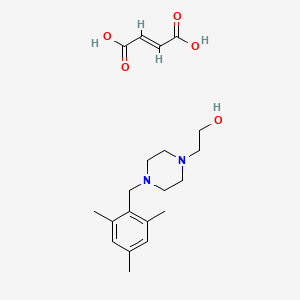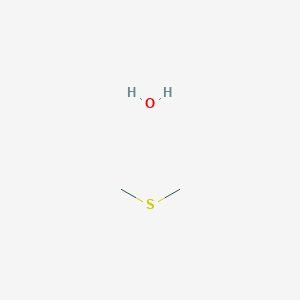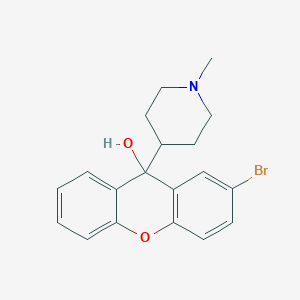
N-(Hydroxymethyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hydroxymethyl)hexanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the nitrogen atom of hexanamide
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Hydroxymethyl)hexanamide can be synthesized through several methods. One common approach involves the reaction of hexanamide with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Hexanamide + Formaldehyde → this compound: This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(Hydroxymethyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of hexanoic acid derivatives.
Reduction: The compound can be reduced to form hexanamide by removing the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanamide.
Substitution: Various substituted hexanamides depending on the substituent introduced.
Scientific Research Applications
N-(Hydroxymethyl)hexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Hydroxymethyl)hexanamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the glucose metabolic pathway of bacteria by binding to enzymes such as glucose dehydrogenase . This inhibition disrupts the energy production process in the bacteria, leading to their death.
Comparison with Similar Compounds
N-(Hydroxymethyl)hexanamide can be compared with other similar compounds, such as:
Hexanamide: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
N-Methylhexanamide: Contains a methyl group instead of a hydroxymethyl group, resulting in different chemical properties and reactivity.
N-Ethylhexanamide: Contains an ethyl group, which also alters its chemical behavior compared to this compound.
The uniqueness of this compound lies in its hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
57428-71-4 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N-(hydroxymethyl)hexanamide |
InChI |
InChI=1S/C7H15NO2/c1-2-3-4-5-7(10)8-6-9/h9H,2-6H2,1H3,(H,8,10) |
InChI Key |
IOZGPGAURBUKEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


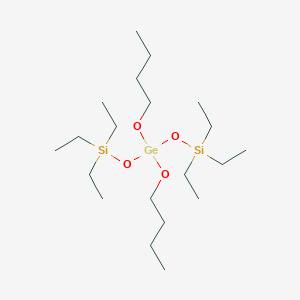
![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)

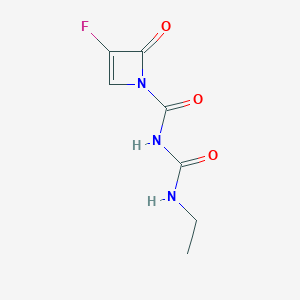
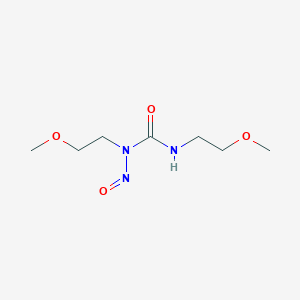

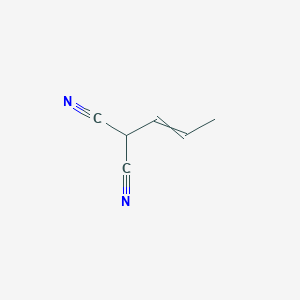

![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
